2-Diazocyclohexanone
Description
Significance of α-Diazocarbonyl Compounds as Versatile Synthetic Intermediates
Alpha-diazocarbonyl compounds are a highly valuable class of organic molecules characterized by a diazo group (–N₂) adjacent to a carbonyl group (C=O). This unique structural arrangement makes them exceptionally versatile intermediates in organic synthesis. acs.orgsioc.ac.cn The significance of α-diazocarbonyl compounds stems from their ability to undergo a wide array of chemical transformations, primarily driven by the facile loss of dinitrogen (N₂), a thermodynamically stable molecule. acs.org This elimination, which can be induced thermally, photochemically, or through catalysis by transition metals, generates highly reactive carbene or carbenoid intermediates. acs.orgucc.ie
The reactivity of these intermediates opens up numerous pathways for constructing complex molecular architectures. researchgate.net Key reactions involving α-diazocarbonyl compounds include:
Wolff Rearrangement: A hallmark reaction where the α-diazocarbonyl compound rearranges to form a ketene (B1206846) upon expulsion of nitrogen. wikipedia.org These ketene intermediates can be trapped by various nucleophiles (like water, alcohols, and amines) to produce carboxylic acids and their derivatives, or they can participate in cycloaddition reactions. wikipedia.org A significant application of this rearrangement is the Arndt-Eistert homologation, a method for converting a carboxylic acid into its next higher homologue. wikipedia.org
Cycloaddition Reactions: α-Diazocarbonyl compounds can act as 1,3-dipoles in [3+2] cycloaddition reactions, or their derived ketenes can undergo [2+2] cycloadditions, providing efficient routes to various heterocyclic and carbocyclic ring systems. wikipedia.orgwikipedia.org
C-H Insertion Reactions: The carbene intermediates generated from α-diazocarbonyl compounds can insert into carbon-hydrogen bonds, a powerful transformation for creating new carbon-carbon bonds and synthesizing complex cyclic structures. researchgate.netnih.gov
X-H Insertion Reactions: Similar to C-H insertions, these carbenes can also insert into the bonds between hydrogen and a heteroatom (such as O-H, N-H, and S-H), offering direct methods for functionalization. researchgate.net
Ylide Formation: Reaction with heteroatomic species (containing sulfur, nitrogen, oxygen, etc.) can lead to the formation of ylides, which can then undergo further synthetically useful rearrangements. sioc.ac.cn
The preparation of α-diazocarbonyl compounds is most commonly achieved through diazo transfer reactions, where an active methylene (B1212753) compound is treated with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide. acs.orgprepchem.com Continuous research focuses on developing safer and more efficient synthetic methods, including the use of polymer-bound reagents and flow chemistry systems. acs.orgucc.ie
Contextualization of 2-Diazocyclohexanone within α-Diazocarbonyl Chemistry
This compound is a prime example of a cyclic α-diazo ketone. orgsyn.org As a member of this class, it embodies the characteristic reactivity and synthetic potential of α-diazocarbonyl compounds. Its cyclic nature, however, introduces conformational constraints that can influence reaction pathways and outcomes compared to its acyclic counterparts.
The synthesis of this compound is well-established, often involving a diazo-transfer reaction with a precursor like 2-(hydroxymethylene)cyclohexanone. orgsyn.org This method can be adapted to produce a variety of 2-diazocycloalkanones with different ring sizes. orgsyn.org
A key reaction of this compound is the Wolff rearrangement. doubtnut.comdoubtnut.com When subjected to thermal or photochemical conditions, it undergoes a ring contraction to form a highly reactive cyclopentylketene intermediate. wikipedia.org This intermediate can then be trapped by nucleophiles. For instance, in the presence of methanol (B129727), it yields methyl cyclopentanecarboxylate (B8599756). doubtnut.comdoubtnut.com This ring-contraction strategy has been widely exploited in organic synthesis to build strained ring systems. wikipedia.org
The table below summarizes the characteristic reactions of α-diazocarbonyl compounds, with specific examples or implications for this compound.
| Reaction Type | General Description | Relevance to this compound |
| Wolff Rearrangement | Rearrangement via a ketene intermediate upon N₂ loss. wikipedia.org | Undergoes ring contraction to a cyclopentylketene. wikipedia.org |
| Cycloaddition | Can participate in various cycloaddition reactions. wikipedia.org | The derived ketene can undergo [2+2] cycloadditions. wikipedia.orgnih.gov |
| C-H Insertion | Formation of C-C bonds via carbene insertion into C-H bonds. nih.gov | Can undergo intramolecular C-H insertion to form bicyclic systems. researchgate.net |
| X-H Insertion | Carbene insertion into heteroatom-hydrogen bonds. researchgate.net | Reacts with nucleophiles like water or alcohols after rearrangement. wikipedia.org |
In essence, this compound serves as a valuable and illustrative substrate in the study and application of α-diazocarbonyl chemistry, providing a gateway to the synthesis of functionalized cyclopentane (B165970) derivatives and more complex bicyclic structures. wikipedia.orgorgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-diazocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-8-5-3-1-2-4-6(5)9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNUBZPACCOTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=[N+]=[N-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453706 | |
| Record name | 2-diazocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3242-56-6 | |
| Record name | 2-diazocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Diazocyclohexanone
Diazo Transfer Reactionsorgsyn.orgacs.orgacs.orgwikipedia.org
Diazo transfer reactions represent the most common and effective strategy for the preparation of α-diazo ketones, including 2-diazocyclohexanone. mdpi.com This chemical transformation introduces a diazo group (=N₂) onto a carbon atom adjacent to a carbonyl group (the α-position). The success of the reaction hinges on the acidity of the α-protons of the carbonyl compound, which facilitates the initial step of the reaction mechanism. wikipedia.orgwikipedia.org
Regitz Deformylative Diazo Transfer Protocolorgsyn.orgacs.orgacs.org
The Regitz deformylative diazo transfer is a widely employed method for synthesizing α-diazo ketones from simple ketones that lack sufficient α-acidity for direct diazo transfer. orgsyn.org This two-step strategy, pioneered by Manfred Regitz, involves the initial formylation of the ketone to create a more acidic β-dicarbonyl intermediate, which then readily undergoes diazo transfer with the concurrent loss of the formyl group. researchgate.netchempedia.info This approach has proven to be a robust and versatile route to various α-diazo ketones. orgsyn.org
Reaction of 2-(Hydroxymethylene)cyclohexanone with Sulfonyl Azidesacs.orgwikipedia.org
A key step in the Regitz protocol for preparing this compound is the reaction of 2-(hydroxymethylene)cyclohexanone with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide. orgsyn.org 2-(Hydroxymethylene)cyclohexanone is prepared from cyclohexanone (B45756) and is typically freshly distilled before use. orgsyn.org The reaction is commonly carried out in the presence of a base, like triethylamine, in a suitable solvent such as dichloromethane. orgsyn.org The base facilitates the deprotonation of the enolized β-dicarbonyl compound, which then acts as a nucleophile. wikipedia.org
One variation of this method involves performing the reaction in a mixture of ether and diethylamine, where it is proposed that an enamine intermediate is formed. orgsyn.org Another modification utilizes the sodium salt of the hydroxymethylene compound, which is then treated with the lithium salt of p-carboxybenzenesulfonyl azide. orgsyn.org The use of slightly less than a stoichiometric amount of the sulfonyl azide can sometimes yield this compound free from azide contamination, as the excess 2-(hydroxymethylene)cyclohexanone is easily removed during the alkaline workup. orgsyn.org
Table 1: Reaction Conditions for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Reported Yield |
| 2-(Hydroxymethylene)cyclohexanone | p-Toluenesulfonyl azide | Triethylamine | Dichloromethane | Good |
| 2-(Hydroxymethylene)cyclohexanone | p-Toluenesulfonyl azide | Diethylamine | Ether | - |
| Sodium salt of 2-(hydroxymethylene)cyclohexanone | Lithium salt of p-carboxybenzenesulfonyl azide | - | Ether/Tetrahydrofuran | - |
Data compiled from various synthetic procedures. The table is interactive and can be sorted by column.
Mechanistic Variants and Intermediates in Deformylative Diazo Transferacs.org
The mechanism of the deformylative diazo transfer reaction is a well-established process. wikipedia.org It commences with the base-catalyzed deprotonation of the 1,3-dicarbonyl compound, in this case, 2-(hydroxymethylene)cyclohexanone, to form an enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. wikipedia.orgwikipedia.org
The resulting intermediate subsequently undergoes a proton transfer and then fragments, eliminating the sulfonamide anion and the formyl group, leading to the formation of the α-diazo ketone. wikipedia.orgwikipedia.org The deformylative step, the removal of the formyl group, occurs in a concerted fashion with the transfer of the diazo group. chempedia.info
Diazo Transfer to Carbonyl Compounds with Alpha-Acidityacs.org
While the Regitz deformylative protocol is necessary for simple ketones, direct diazo transfer is possible for carbonyl compounds that possess sufficient α-acidity. wikipedia.org This typically applies to 1,3-dicarbonyl compounds where the methylene (B1212753) group is flanked by two electron-withdrawing carbonyl groups, significantly increasing the acidity of the α-protons. researchgate.net In these cases, a base is still required to generate the enolate, which then reacts directly with the sulfonyl azide reagent. wikipedia.org However, for monocarbonyl compounds like cyclohexanone, direct diazo transfer is generally not feasible due to the lower acidity of the α-methylene protons, necessitating the activation via formylation as described in the Regitz protocol. orgsyn.orgnih.gov
Modern Advancements in Diazo Transfer Reagentsorgsyn.orgacs.org
While p-toluenesulfonyl azide (tosyl azide) has been a historically significant reagent for diazo transfer, concerns over its potential explosiveness and the difficulty in removing the corresponding sulfonamide byproduct have driven the development of alternative reagents. wikipedia.orgresearchgate.net Modern advancements have focused on creating safer and more efficient diazo transfer agents. These include imidazole-1-sulfonyl azide, p-acetanilidesulfonyl azide, and methanesulfonyl azide. wikipedia.org
Ionic Liquid-Supported Sulfonyl Azidesacs.org
A significant innovation in diazo transfer chemistry is the development of ionic liquid-supported sulfonyl azides. acs.orgacs.org These reagents offer several advantages, including improved safety, simpler product separation, and the potential for reagent recycling. acs.orgnih.gov A novel ionic liquid-supported sulfonyl azide has been synthesized and successfully applied as a diazo transfer reagent for active methylene compounds and in deformylative diazo transfer reactions. acs.orgacs.org This method provides excellent yields (82–94%) and high purity of the resulting diazo compounds. acs.orgnih.gov The procedure is experimentally straightforward, proceeds under mild conditions, and requires significantly shorter reaction times. acs.org The synthesis of the ionic liquid-supported sulfonyl azide involves the reaction of an ionic liquid-supported sulfonyl chloride with sodium azide. acs.org
Imidazolesulfonyl Azides and Benzotriazole-1-sulfonyl Azide
The synthesis of α-diazo ketones via diazo-transfer reactions has evolved to include safer and more efficient reagents than traditional sulfonyl azides. Among these, imidazolesulfonyl azides and benzotriazole-1-sulfonyl azide have emerged as valuable tools.
Imidazole-1-sulfonyl azide , particularly its hydrogen sulfate (B86663) salt (imidazole-1-sulfonyl azide hydrogen sulfate), is recognized as a stable, easy-to-handle, and efficient reagent for diazo-transfer reactions. manchester.ac.ukorganic-chemistry.orgnih.gov While it is widely used for converting primary amines to azides and primary sulfonamides to sulfonyl azides, its utility extends to the transfer of a diazo group to active methylene compounds under basic conditions. organic-chemistry.orgwikipedia.org The hydrogen sulfate salt is notably more stable and less hazardous than the corresponding hydrochloride salt or the parent compound, which have known stability and detonation risks. manchester.ac.ukwikipedia.org The synthesis of the hydrogen sulfate salt has been optimized to avoid the isolation of hazardous intermediates, making it a preferable reagent for diazo-transfer processes. manchester.ac.uk
Benzotriazole-1-sulfonyl azide is another crystalline, stable, and readily available diazo-transfer reagent. nih.govresearchgate.net It has been effectively used in the synthesis of a wide range of diazo compounds from active methylene substrates. nih.govresearchgate.net Its stability and efficiency make it a strong alternative to other sulfonyl azides, which can be less stable or require harsher reaction conditions. researchgate.net
The general reaction for the diazo transfer to a β-dicarbonyl precursor like 2-(hydroxymethylene)cyclohexanone using these reagents is depicted below.
Reaction Scheme: Diazo transfer using advanced sulfonyl azides This image is for illustrative purposes and represents the general transformation.
Optimization of Reaction Conditions: Solvent and Base Effects
The efficiency of the diazo-transfer reaction to form this compound is highly dependent on the choice of solvent and base. These conditions must be carefully selected to ensure high yield and purity, particularly when dealing with base-sensitive substrates. orgsyn.orgSolvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates. A common solvent for the synthesis of this compound via deformylative diazo transfer is dichloromethane, which provides a suitable medium for the reaction between 2-(hydroxymethylene)cyclohexanone, a sulfonyl azide, and a base. orgsyn.orgOther solvents, such as acetonitrile, have also been employed in diazo-transfer reactions and can offer benefits in terms of reaction rates and selectivity. psu.eduThe choice of solvent can influence the solubility of reagents and the stability of charged intermediates formed during the reaction. psu.eduBase Effects: A base is required to deprotonate the active methylene precursor, generating the enolate or enamine intermediate that subsequently attacks the diazo-transfer reagent. Triethylamine is a commonly used base for this transformation, providing sufficiently basic conditions to promote the reaction while being mild enough to avoid significant degradation of the product. orgsyn.orgOther bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been found to give better results in certain diazo-transfer reactions, particularly with less reactive substrates. orgsyn.orgThe workup procedure often involves an aqueous base, like potassium hydroxide, to remove the sulfonamide byproduct and any unreacted starting material. orgsyn.orgThe strength and nature of the base can impact the regioselectivity and yield, especially in unsymmetrical ketones or base-sensitive systems. orgsyn.org An interactive table summarizing the effects of reaction parameters is provided below.
| Parameter | Options | General Effect on Diazo Transfer |
| Solvent | Dichloromethane, Acetonitrile, Ether, THF | Influences solubility, reaction rate, and stability of intermediates. Aprotic solvents are common. orgsyn.orgpsu.edu |
| Base | Triethylamine, Diethylamine, DBU, K₂CO₃ | Deprotonates the substrate. Stronger bases can increase rate but may cause side reactions with sensitive substrates. orgsyn.orgorgsyn.org |
| Reagent | p-Toluenesulfonyl azide, Imidazole-1-sulfonyl azide, Benzotriazole-1-sulfonyl azide | Reagent choice affects safety, efficiency, and ease of purification. manchester.ac.uknih.gov |
Other Established Synthetic Routes
Beyond the use of modern diazo-transfer reagents, several other established methods exist for the synthesis of this compound.
Preparation from 1,2-Cyclohexanedione Mono-p-toluenesulfonylhydrazone
An older, yet established, method for synthesizing this compound involves the base-induced decomposition of the tosylhydrazone of a related dicarbonyl compound. orgsyn.orgThis method, known as the Bamford-Stevens reaction, starts with 1,2-cyclohexanedione. The dione (B5365651) is first reacted with p-toluenesulfonylhydrazide to form the mono-p-toluenesulfonylhydrazone. Subsequent treatment of this intermediate with a strong base leads to the elimination of p-toluenesulfinate and the formation of the diazo group, yielding this compound.
Diazotization of Primary Amines
The diazotization of primary amines is a fundamental reaction for forming diazonium salts. iitk.ac.inbyjus.comIn principle, this compound could be synthesized from 2-aminocyclohexanone (B1594113) via this method. The reaction involves treating the primary amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgHowever, this method is generally not practical for the synthesis of aliphatic diazo compounds like this compound. organic-chemistry.orglibretexts.orgAliphatic diazonium ions are notoriously unstable and readily decompose, leading to a mixture of products from substitution, elimination, and rearrangement reactions rather than the desired diazo ketone. organic-chemistry.orgnih.gov
Acylation of Diazoalkanes
A classic and widely used method for the preparation of α-diazo ketones is the acylation of a diazoalkane, most commonly diazomethane (B1218177). sioc.ac.cnIn this approach, a carboxylic acid derivative, such as an acid chloride, is reacted with diazomethane. For the synthesis of this compound, this would involve the acylation of diazomethane with a derivative of cyclohexanecarboxylic acid. However, the more direct and common variant for α-diazo ketones is the Arndt-Eistert reaction, where an acid chloride reacts with an excess of diazomethane. wikipedia.orgmasterorganicchemistry.comThe initial reaction forms the diazoketone. This method is versatile but requires careful handling of diazomethane, which is toxic and explosive. masterorganicchemistry.com
Mechanistic Investigations of 2 Diazocyclohexanone Reactivity
The Wolff Rearrangement and Ketene (B1206846) Formation
The Wolff rearrangement is a fundamental reaction in organic chemistry that facilitates the conversion of an α-diazocarbonyl compound, such as 2-diazocyclohexanone, into a highly reactive ketene intermediate. wikipedia.orgnumberanalytics.com This transformation is characterized by the elimination of a dinitrogen molecule and a concurrent 1,2-rearrangement. wikipedia.org The resulting ketene is a versatile synthetic building block that can be trapped by various nucleophiles. wikipedia.orgcsbsju.edu For instance, in the presence of water or alcohols, the ketene intermediate readily undergoes nucleophilic attack to yield carboxylic acids or esters, respectively. wikipedia.orgcsbsju.edu The synthetic utility of the Wolff rearrangement is significant, particularly in ring-contraction strategies where a cyclic α-diazo ketone is converted into a ring-contracted product. wikipedia.orgacs.org
The initial and defining step of the Wolff rearrangement is the extrusion of dinitrogen (N₂) from the α-diazocarbonyl compound. wikipedia.orgcsbsju.edu This process can be initiated through thermal, photochemical, or metal-catalyzed activation. wikipedia.org The loss of the thermodynamically stable dinitrogen molecule is a strong driving force for the reaction. rhhz.net
Following or concurrent with the extrusion of dinitrogen, a 1,2-rearrangement of a substituent from the carbonyl carbon to the adjacent carbon atom occurs. wikipedia.orgcsbsju.edu In the case of this compound, this involves the migration of one of the methylene (B1212753) groups of the cyclohexane (B81311) ring. This concerted or near-concerted process of nitrogen elimination and alkyl shift leads to the formation of a ketene. csbsju.edu The migrating group has been shown to retain its stereochemistry during this intramolecular rearrangement.
The precise mechanism of the Wolff rearrangement has been a subject of extensive investigation and debate, with evidence supporting both concerted and stepwise pathways. wikipedia.orgacs.org No single mechanism is sufficient to describe all instances of the reaction, as the pathway can be influenced by the substrate's structure and the reaction conditions. wikipedia.org
In a concerted pathway , the extrusion of the dinitrogen molecule occurs simultaneously with the 1,2-alkyl shift, avoiding the formation of a discrete intermediate. csbsju.eduresearchgate.net
Conversely, a stepwise mechanism involves the initial loss of dinitrogen to form a highly reactive α-ketocarbene intermediate. wikipedia.orgorganic-chemistry.orgchem-station.com This carbene then undergoes the 1,2-rearrangement to yield the ketene product. wikipedia.orgcsbsju.edu The potential for the reaction to proceed through an oxirene (B85696) intermediate, formed by the 4π electrocyclic ring closure of the ketocarbene, has also been considered, although this is not always a productive pathway. wikipedia.org
The conformational rigidity inherent in cyclic α-diazo ketones, such as this compound, plays a crucial role in determining the operative reaction mechanism. Cyclic systems are constrained to an s-cis conformation, where the diazo and carbonyl groups are on the same side of the C-C bond. wikipedia.org This conformation creates an antiperiplanar arrangement between the C-N₂ bond (the leaving group) and the C-C bond of the migrating group, which is geometrically favorable for a concerted reaction. wikipedia.org
Consequently, the Wolff rearrangement of cyclic α-diazo ketones like this compound predominantly proceeds through a concerted mechanism, especially under photochemical or thermal conditions. wikipedia.org This is in contrast to more flexible, acyclic diazoketones which can adopt an s-trans conformation, favoring a stepwise pathway through a carbene intermediate. wikipedia.org
Computational studies, particularly using density functional theory (DFT), have provided significant insights into the potential energy surfaces of the Wolff rearrangement, helping to elucidate the structures of transition states and intermediates. researchgate.net These theoretical investigations have been instrumental in comparing the energetics of the concerted and stepwise pathways.
For cyclic diazoketones, calculations have shown that the nitrogen elimination and the 1,2-rearrangement can occur in a concerted fashion, bypassing the formation of a ketocarbene intermediate. researchgate.net Theoretical models have been developed to study the accessible conformations and structures of diazoketones. researchgate.net In cases where a stepwise mechanism is operative, the α-ketocarbene is a key intermediate. acs.org Time-resolved spectroscopy and computational studies have revealed a complex picture where both pathways can contribute, with the stepwise mechanism being favored by factors that stabilize the carbene intermediate. acs.org
Table 1: Comparison of Mechanistic Pathways in the Wolff Rearrangement
| Feature | Concerted Pathway | Stepwise Pathway |
| Intermediates | No discrete intermediate | α-ketocarbene intermediate wikipedia.orgorganic-chemistry.org |
| Rate-Determining Step | Simultaneous N₂ extrusion and 1,2-shift csbsju.edu | Formation of the α-ketocarbene wikipedia.org |
| Stereochemistry | Retention of configuration at migrating center | Retention of configuration is often observed |
| Favored by | Cyclic substrates (e.g., this compound) in s-cis conformation wikipedia.org | Acyclic substrates in s-trans conformation wikipedia.org |
Migratory aptitude refers to the relative ability of a group to migrate during a rearrangement reaction. slideshare.net In the Wolff rearrangement, the nature of the migrating group can influence the reaction, although for a symmetrical molecule like this compound, the migrating groups are identical (methylene groups). Studies on unsymmetrical diazoketones have established general trends in migratory aptitude. organic-chemistry.org
The migratory preference can be dependent on the reaction conditions (thermal, photochemical, or metal-catalyzed). organic-chemistry.org For photochemical rearrangements, the general trend for migratory aptitude is H > alkyl ≥ aryl. In thermal rearrangements, the trend is typically H > aryl ≥ alkyl. The substituent that can better stabilize a positive charge in the transition state generally has a higher migratory aptitude. nih.gov
Table 2: General Migratory Aptitude Trends in the Wolff Rearrangement
| Activation Method | Migratory Aptitude Trend |
| Photochemical | H > alkyl ≥ aryl > SR > OR ≥ NR₂ |
| Thermal | H > aryl ≥ alkyl |
The Wolff rearrangement of this compound can be initiated using several activation methods, each with its own advantages and potential to influence the reaction pathway. wikipedia.orgorganic-chemistry.org
Thermal Activation: Heating the α-diazoketone can induce the rearrangement. csbsju.eduorganic-chemistry.org However, elevated temperatures may lead to competing side reactions. organic-chemistry.org
Photochemical Activation: Photolysis is a common and often preferred method for inducing the Wolff rearrangement, typically proceeding under milder conditions than thermal activation. csbsju.eduorganic-chemistry.org For cyclic systems like this compound, photolysis generally favors a concerted mechanism. wikipedia.org
Metal Catalysis: Transition metal catalysts, particularly silver(I) salts such as silver(I) oxide (Ag₂O) or silver benzoate, are effective in promoting the rearrangement at lower temperatures. wikipedia.orgcsbsju.eduorganic-chemistry.org The metal catalyst is thought to coordinate to the diazo compound, facilitating the extrusion of nitrogen. organic-chemistry.org This method can sometimes fail with sterically hindered substrates. organic-chemistry.org
Activation Methods for Wolff Rearrangement
Thermally Induced Rearrangements
The thermal decomposition of this compound to induce a Wolff rearrangement typically requires elevated temperatures. organic-chemistry.orgwikipedia.org This process involves the expulsion of dinitrogen (N₂) to generate a highly reactive α-ketocarbene intermediate. This carbene then undergoes a 1,2-rearrangement, where a carbon from the cyclohexyl ring migrates to the carbene carbon, resulting in a ring contraction to form cyclopentylketene. rsc.org
The mechanism of the thermal Wolff rearrangement can be either concerted or stepwise. In a concerted pathway, the loss of nitrogen occurs simultaneously with the alkyl migration. In the stepwise mechanism, the α-ketocarbene is a discrete intermediate. organic-chemistry.org For cyclic α-diazoketones like this compound, the thermal rearrangement predominantly proceeds through a concerted mechanism due to conformational constraints. The migratory aptitude in thermal rearrangements generally follows the trend of H > aryl ≥ alkyl.
Table 1: Influence of Reaction Conditions on Migratory Aptitude in Wolff Rearrangements
| Condition | Migratory Aptitude Trend |
|---|---|
| Thermal | H > aryl ≥ alkyl |
| Photochemical | H > alkyl ≥ aryl > SR > OR ≥ NR |
Data sourced from Kirmse, W. (2002).
It is important to note that high temperatures can lead to competing side reactions, which can limit the synthetic utility of the purely thermal approach. organic-chemistry.orgwikipedia.org
Photochemical Wolff Rearrangement
The photochemical Wolff rearrangement is a powerful and widely utilized method for generating ketenes from α-diazocarbonyl compounds under mild conditions. wikipedia.orgtuni.finih.gov Irradiation of this compound with UV light leads to the formation of a singlet α-ketocarbene, which then rearranges to cyclopentylketene. wikipedia.orglibretexts.org This method avoids the high temperatures required for thermal rearrangement, often leading to cleaner reactions and better yields. wikipedia.org
The mechanism of the photochemical rearrangement has been extensively studied. wikipedia.orgtuni.fi Upon absorption of light, the diazo compound can form an excited singlet state, which can then lose nitrogen to form the singlet ketocarbene. tuni.fi This carbene intermediate is key to the rearrangement. libretexts.orgnumberanalytics.com For cyclic α-diazoketones like this compound, which are held in an s-cis conformation, the photochemical reaction is believed to proceed primarily through a concerted mechanism, where the loss of N₂ and the alkyl shift happen in a single step, thus avoiding an oxirene intermediate. wikipedia.org This is supported by isotopic labeling studies on α-diazocyclohexanone which have shown no label scrambling, consistent with a concerted pathway. wikipedia.org
The efficiency of this photochemical process is a key parameter and has been investigated for various diazo compounds. The reaction is synthetically valuable for creating contracted ring systems. wikipedia.org
Transition Metal-Catalyzed Rearrangements
Transition metal catalysis offers another mild and efficient pathway for the Wolff rearrangement of this compound. wikipedia.orgtuni.fi Catalysts based on silver(I), copper, and rhodium are commonly employed. organic-chemistry.orgrsc.org These catalysts facilitate the decomposition of the diazo compound by forming a metal-carbene intermediate. rsc.orgnih.gov
The generally accepted mechanism involves the coordination of the diazo compound to the metal center, followed by the loss of dinitrogen to form a metal-carbenoid species. This intermediate then undergoes the 1,2-rearrangement to yield the ketene and regenerate the catalyst. rsc.org The use of transition metals often allows the reaction to proceed at lower temperatures than thermal methods, which helps to suppress side reactions. organic-chemistry.org
Rhodium(II) catalysts, such as dirhodium(II) acetate (B1210297), are particularly effective for these transformations, promoting efficient carbene formation and subsequent rearrangement. rsc.org Silver(I) catalysts, like silver(I) oxide, are also widely used and are thought to proceed via an electron transfer mechanism. The choice of metal and its associated ligands can influence the reaction's outcome and selectivity. rsc.org
Table 2: Common Catalysts for Wolff Rearrangement
| Catalyst Type | Examples |
|---|---|
| Silver-based | Ag₂O, Ag(I) salts |
| Copper-based | Cu(acac)₂, CuSO₄ |
| Rhodium-based | Rh₂(OAc)₄ |
This table provides examples of commonly used catalysts. organic-chemistry.orgrsc.org
Post-Rearrangement Transformations of Ketene Intermediates
The cyclopentylketene generated from the Wolff rearrangement of this compound is a highly reactive and electrophilic species. wikipedia.orgtuni.fi It serves as a versatile intermediate that can be trapped by various nucleophiles to form a range of stable carboxylic acid derivatives. wikipedia.orgnih.govyoutube.com
The central carbon of the ketene functional group is highly susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This reactivity is the basis for the most common applications of the Wolff rearrangement in synthesis. wikipedia.org
When the Wolff rearrangement is performed in the presence of oxygen-containing nucleophiles like water or alcohols, the ketene intermediate is efficiently trapped to produce carboxylic acids or esters, respectively. wikipedia.orgnih.govlibretexts.org
Reaction with Water: In the presence of water, the cyclopentylketene undergoes nucleophilic addition to form an enol intermediate, which then tautomerizes to the stable cyclopentanecarboxylic acid. libretexts.orglibretexts.org This process is a key step in the Arndt-Eistert homologation sequence, which lengthens a carboxylic acid's carbon chain. wikipedia.org The addition of water can be catalyzed by either acid or base. libretexts.org
Reaction with Alcohols: When an alcohol (e.g., methanol) is used as the solvent or trapping agent, it adds to the ketene to yield the corresponding ester, such as methyl cyclopentanecarboxylate (B8599756). openstax.orgwizeprep.comlibretexts.org This reaction is also typically acid-catalyzed to enhance the electrophilicity of the ketene. openstax.orglibretexts.orglibretexts.org The reaction proceeds through a hemiacetal-like intermediate which then forms the final ester product. libretexts.orglibretexts.org
Table 3: Products from Nucleophilic Addition of Oxygen Nucleophiles to Cyclopentylketene
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Water | H₂O | Cyclopentanecarboxylic acid |
| Alcohol | Methanol (B129727) | Methyl cyclopentanecarboxylate |
This table illustrates the products formed from the reaction of the ketene intermediate with common oxygen nucleophiles. libretexts.orgopenstax.org
Nitrogen-based nucleophiles, such as primary and secondary amines, react readily with the ketene intermediate to form amides. wikipedia.orgopenstax.org
Reaction with Primary Amines: A primary amine, such as aniline (B41778), will add to the cyclopentylketene to form a stable N-substituted cyclopentanecarboxamide. openstax.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the ketene's central carbon. libretexts.orgyoutube.com
Reaction with Secondary Amines: Secondary amines also undergo nucleophilic addition to the ketene to produce N,N-disubstituted amides. openstax.orglibretexts.org
The reaction is generally efficient and provides a direct route to amides from α-diazoketones. wikipedia.orgunizin.org The reaction conditions, particularly the pH, can be important, as excessive acidity can protonate the amine, rendering it non-nucleophilic. libretexts.org
Nucleophilic Addition Reactions
Stereoselective Nucleophilic Additions to Ketene Intermediates
The ketene intermediate generated from this compound via Wolff rearrangement presents a planar, electrophilic C=C=O system susceptible to nucleophilic attack. The stereochemical outcome of such additions is governed by the trajectory of the incoming nucleophile, which seeks to minimize steric hindrance and maximize stabilizing electronic interactions. The approach of a nucleophile to the sp-hybridized carbonyl carbon of the ketene leads to the formation of a new stereocenter, with the stereoselectivity being highly dependent on the structure of the nucleophile and the reaction conditions.
Theoretical models, such as the Cieplak model, postulate that the transition state for nucleophilic addition is stabilized by electron donation from adjacent bonds into the forming σ* orbital (the anti-bonding orbital of the new bond). researchgate.net In the context of the cyclohexyl system, this involves interactions with the C-C and C-H bonds of the ring. The stereochemistry of nucleophilic addition is thus determined by a balance between steric hindrance, which typically favors an equatorial-like approach, and these electronic stabilizing effects, which can favor an axial-like approach. researchgate.net For the ketene derived from this compound, the nucleophile attacks the planar ketene carbon, and the subsequent tetrahedralization is directed by the steric and electronic environment of the six-membered ring.
The table below illustrates the expected stereochemical preferences based on generalized principles of nucleophilic addition to cyclic systems.
| Nucleophile Type | Expected Major Diastereomer | Rationale |
| Small, "hard" nucleophiles (e.g., H⁻, MeLi) | Axial attack product | Electronic stabilization from anti-periplanar C-H bonds is thought to dominate over minimal steric hindrance. researchgate.net |
| Bulky nucleophiles (e.g., t-BuLi, L-selectride) | Equatorial attack product | Steric hindrance from the axial hydrogens at the C3 and C5 positions disfavors the axial approach. |
| Chelating reagents with Lewis Acids | Syn-stereoselectivity | The formation of a rigid, chelated transition state can lock the conformation and direct the nucleophile to a specific face. |
Cycloaddition Reactions Involving Ketene Intermediates
The ketene formed from this compound is a potent intermediate for various cycloaddition reactions, providing a powerful method for the construction of fused ring systems. These reactions leverage the orthogonal π-systems of the ketene functionality.
Formal [2+2] Cycloadditions
The most common cycloaddition involving ketenes is the formal [2+2] cycloaddition with alkenes (ketenophiles) to form cyclobutanone (B123998) derivatives. libretexts.orgorientjchem.org Thermally, these reactions are symmetry-allowed and proceed through a concerted, but highly asynchronous, [π2s + π2a] mechanism, where the ketene acts as the antarafacial component. youtube.comnih.govyoutube.com This specific geometric requirement is a distinguishing feature of ketene cycloadditions compared to standard alkene [2+2] reactions. wikipedia.orgchemtube3d.com
The reactivity of the ketene can be enhanced through the use of Lewis acids, which coordinate to the carbonyl oxygen, lowering the LUMO energy of the ketene and increasing its electrophilicity. nih.gov This allows for efficient cycloadditions with even unactivated alkenes at lower temperatures. nih.gov Furthermore, Lewis acid promotion can invert the diastereoselectivity compared to thermal conditions. nih.gov Under thermal conditions, the bulkier substituent on the ketene partner typically orients itself in the endo position in the transition state; however, with a Lewis acid, the exo product may be favored. nih.gov
The reaction of the ketene intermediate from this compound with various alkenes leads to the formation of bicyclo[4.2.0]octan-7-ones.
Table of Representative [2+2] Cycloaddition Reactions
| Alkene (Ketenophile) | Product | Typical Conditions | Reference |
|---|---|---|---|
| Cyclopentadiene | endo-Tricyclo[5.2.1.0²⁶]decan-8-one | Thermal (reflux) | nih.gov |
| Indene | endo-Benzofuro[2,3-a]bicyclo[4.2.0]octan-7-one | Thermal or Lewis Acid (EtAlCl₂) | nih.gov |
| cis-Cyclooctene | cis-Bicyclo[6.2.0]decan-9-one fused system | Lewis Acid (AlMe₃) | nih.gov |
| Ynamide | 3-Aminobicyclo[4.2.0]oct-1(8)-en-7-one | Acetonitrile, rt | nih.gov |
Other Formal Cycloaddition Modalities ([3+2], [4+2], [5+2])
While less common than [2+2] cycloadditions, the ketene intermediate derived from this compound can participate in higher-order cycloadditions. wikipedia.org These reactions provide access to more complex polycyclic architectures.
[3+2] Cycloadditions: These reactions typically occur with 1,3-dipoles. wikipedia.org For instance, photogenerated ketenes have been shown to react with para-quinamines in a DBU-catalyzed [3+2] cycloaddition to form hydroindoles. ed.ac.uk Another example involves the reaction with sulfoxonium ylides to produce furanone derivatives. ed.ac.uk
[4+2] Cycloadditions (Diels-Alder type): Ketenes can act as dienophiles in [4+2] cycloadditions. A notable example is the sequential photoactivation/palladium-catalyzed asymmetric [4+2] cycloaddition between photogenerated ketenes and vinyl benzoxazinanones to yield chiral quinolones. ed.ac.uk This highlights the compatibility of in situ ketene generation with transition metal catalysis. ed.ac.uk
Table of Higher-Order Cycloaddition Modalities
| Cycloaddition Type | Reaction Partner | Resulting Ring System | Mechanistic Note | Reference |
|---|---|---|---|---|
| [3+2] | 1,3-Dipole (e.g., Azomethine Ylide) | Fused five-membered heterocycle | Concerted cycloaddition | wikipedia.orgfu-berlin.de |
| [3+2] | para-Quinamine | Spirocyclic hydroindole | Nucleophilic attack followed by cyclization | ed.ac.uk |
| [4+2] | Vinyl Benzoxazinanone | Fused chiral quinolone | Palladium-catalyzed asymmetric cycloaddition | ed.ac.uk |
Carbene and Metallocarbene Mediated Transformations
Decomposition of this compound, particularly in the presence of transition metal catalysts (e.g., Rh, Cu, Pd), can generate a highly reactive cyclohexanonyl-carbene or a metallocarbene intermediate. acs.orgsquarespace.comsnnu.edu.cn This species bypasses the Wolff rearrangement and instead undergoes a distinct set of transformations, most notably insertion reactions.
Carbon-Hydrogen (C-H) and Carbon-Heteroatom (C-X) Insertion Reactions
Carbene insertion into C-H and C-X bonds is a powerful strategy for forming new C-C and C-heteroatom bonds at otherwise unfunctionalized positions. squarespace.comchemtube3d.com Singlet carbenes, often generated with catalysts like Rh(II) or Cu(I), are known to insert into C-H bonds in a concerted manner, which generally preserves the stereochemistry of the substrate. chemtube3d.comyoutube.com The general reactivity trend for C-H insertion is tertiary (3°) > secondary (2°) > primary (1°), driven by the stabilization of the partial positive charge that develops at the carbon center in the transition state. squarespace.com
Carbon-heteroatom (C-X) bond insertions are also prevalent. Palladium-catalyzed carbene insertions into C-X bonds have been developed for the synthesis of complex molecules. acs.org Similarly, insertions into B-H, Si-H, and S-H bonds are efficient processes for creating C-B, C-Si, and C-S bonds, respectively. researchgate.net
Intramolecular Insertion Processes
For the carbene generated from this compound, intramolecular C-H insertion is a particularly facile and synthetically valuable process. This reaction provides a direct route to bicyclic ketone frameworks. The regioselectivity of the insertion is strongly influenced by transition state ring strain. The formation of a five-membered ring via insertion into a C-H bond at the δ-position is highly favored due to the stability of the corresponding six-membered ring-like transition state. squarespace.comlibretexts.org
In the case of the cyclohexanonyl carbene, intramolecular C-H insertion into the C-H bond at the C6 position leads to the formation of a bicyclo[3.1.0]hexan-2-one derivative. This is a classic example of a 1,5-C-H insertion. Research on analogous systems, such as 2-diazo-2-sulfamoylacetamides, has shown that such intramolecular aromatic C-H insertions proceed in high yield when catalyzed by reagents like Cu(acac)₂. nih.govnih.gov These studies demonstrate a high degree of chemoselectivity, often favoring insertion into one specific C-H bond over others based on electronic and steric factors. nih.govnih.gov
Table of Intramolecular C-H Insertion Outcomes for Carbene Intermediates
| Substrate Moiety | Target C-H Bond Position | Product Type | Catalyst | Yield (%) | Reference (Analogous System) |
|---|---|---|---|---|---|
| N,N-Diphenylsulfamoyl | Aromatic C-H (ortho-position) | Benzo-fused sultam | Cu(acac)₂ | 90 | nih.gov |
| N-Phenylacetamide | Aromatic C-H (ortho-position) | Indolin-2-one | Rh₂(OAc)₄ | 85 | nih.gov |
| N-Phenylacetamide | Aromatic C-H (para-position, with EWG) | Indolin-2-one | Rh₂(OAc)₄ | 72 | nih.gov |
| N,N-Dialkylsulfamoyl | Aliphatic C-H | No insertion product | Cu(acac)₂, Rh₂(OAc)₄ | 0 | nih.gov |
This data from analogous systems strongly suggests that the carbene from this compound would preferentially undergo 1,5-C-H insertion to yield a bicyclo[3.1.0]hexane system, a transformation driven by the formation of a stable five-membered ring.
Intermolecular Insertion Processes
The generation of a metal-carbene from this compound in the presence of a suitable substrate can lead to intermolecular insertion reactions. These processes involve the formal insertion of the carbene carbon into a sigma bond, most commonly C-H, N-H, or O-H bonds. organicreactions.org Transition metals, particularly rhodium and copper complexes, are effective catalysts for these transformations. organicreactions.org
The general mechanism begins with the reaction of this compound with a metal catalyst, leading to the extrusion of nitrogen gas and the formation of a metal-carbene intermediate. This electrophilic species then reacts with a substrate containing an X-H bond (where X = C, N, O).
For instance, studies on the related compound 2-diazocyclohexane-1,3-dione (B3187303) have shown that it participates in rhodium(II) acetate-catalyzed N-H insertion reactions with various amines. While reactions with arylalkylamines and diarylamines proceed satisfactorily, those with dialkylamines can result in complex mixtures of products. acs.org This highlights the sensitivity of the insertion reaction to the nature of the substrate. Similarly, while not specific to this compound, research on other diazoketones has demonstrated that factors like the electronic properties of the substrate and steric hindrance significantly influence the efficiency and outcome of C-H insertion reactions. nih.gov
Cyclopropanation Reactions with Olefins
One of the most synthetically valuable reactions of this compound is the cyclopropanation of olefins. wikipedia.org This reaction involves the transfer of the carbene unit derived from the diazoketone to a carbon-carbon double bond, forming a cyclopropane (B1198618) ring. The transformation is typically catalyzed by transition metal complexes, with rhodium and copper being the most common. wikipedia.org The generally accepted mechanism involves the formation of a metal-carbene intermediate which then reacts with the olefin in a concerted, though potentially asynchronous, fashion to deliver the cyclopropane product. wikipedia.orgutdallas.edu
Intermolecular Cyclopropanations
In an intermolecular cyclopropanation, this compound reacts with a separate olefin molecule in the presence of a catalyst. This reaction provides a direct route to bicyclo[4.1.0]heptan-2-one derivatives. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. Rhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for this transformation. wikipedia.org
The scope of the reaction is broad, though the reactivity can be influenced by the electronic nature of the olefin. Generally, electron-rich olefins are more reactive towards the electrophilic metal-carbene intermediate.
Table 1: Examples of Intermolecular Cyclopropanation with Diazoketones Below is a representative table illustrating the cyclopropanation of various olefins with diazoketones, catalyzed by metal complexes.
| Olefin | Diazo Compound | Catalyst | Product | Yield (%) | Reference |
| Styrene | Ethyl Diazoacetate | Rh₂(OAc)₄ | Ethyl 2-phenylcyclopropanecarboxylate | High | nih.gov |
| Styrene | Benzyl Diazoketone | Engineered Myoglobin | (1S,2S)-1-benzoyl-2-phenylcyclopropane | High | utdallas.edu |
| 1-Octene | Ethyl Diazoacetate | Rh₂(OAc)₄ | Ethyl 2-hexylcyclopropanecarboxylate | Moderate | wikipedia.org |
| Ethyl Acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ | Disubstituted Cyclopropane | 59 | nih.gov |
Note: This table includes examples with various diazo compounds to illustrate the general reaction, as specific data for this compound can be sparse in compiled sources.
Intramolecular Cyclopropanations
When the olefin moiety is tethered to the diazocyclohexanone core, an intramolecular cyclopropanation can occur. This reaction is a powerful method for constructing complex, polycyclic ring systems. The reaction is initiated by the formation of the metal carbene, which then reacts with the tethered double bond. researchgate.net The regioselectivity of the cyclopropanation is often high, favoring the formation of five- or six-membered rings.
For example, a derivative of this compound containing a pendent allylic group can undergo intramolecular cyclopropanation to yield a tricyclic product. rochester.edunih.gov The efficiency and stereochemical outcome of these reactions are highly dependent on the nature of the catalyst, the length and conformation of the tether connecting the diazo and olefin functionalities, and the substitution pattern of the double bond. researchgate.netrochester.edu
Stereochemical Aspects and Diastereoselectivity
Metal-catalyzed cyclopropanations are known for their stereospecificity, meaning the stereochemistry of the starting olefin is retained in the cyclopropane product. wikipedia.org For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will give the trans-product.
Diastereoselectivity arises when the reaction can form two or more diastereomers, for example, in the reaction with a monosubstituted alkene where syn and anti products can be formed. The diastereomeric ratio (dr) is influenced by several factors, including the steric bulk of the catalyst's ligands and the substituents on both the carbene and the olefin. wikipedia.orgresearchgate.net Chiral catalysts are often employed to induce enantioselectivity, providing access to optically active cyclopropanes. wikipedia.org In biocatalytic systems using engineered enzymes like myoglobin, excellent diastereoselectivity (often >99%) can be achieved. nih.gov
Table 2: Diastereoselectivity in Cyclopropanation Reactions This table shows examples of diastereoselective cyclopropanation reactions.
| Alkene | Ylide/Carbene Source | Conditions | Product Configuration | Diastereomeric Ratio (dr) | Reference |
| Carvone | Alkynyl Sulfonium (B1226848) Ylide | t-BuOK, DMSO | Exo-cyclopropane | 8:1 | N/A |
| α,β-Unsaturated Amide | Sulfur Ylide | Toluene | Trans-cyclopropane | >99.5% | chemrxiv.org |
| Styrene | Ethyl Diazoacetate | Engineered Myoglobin | E-isomer | >99:1 | nih.gov |
| α,β-Unsaturated Fischer Carbene | α,α-dibromoketone enolate | LiHMDS, THF | Tetrasubstituted Cyclopropane | ≥98:2 | researchgate.net |
Cyclopropenation Reactions with Alkynes
Analogous to the cyclopropanation of olefins, the metal-carbene derived from this compound can react with alkynes to form cyclopropenes. youtube.comyoutube.comkhanacademy.orglibretexts.orgbyjus.com This reaction is also typically catalyzed by transition metals, with copper and rhodium complexes being prevalent. The resulting bicyclo[4.1.0]hept-1(6)-en-2-one derivatives are highly strained and can serve as versatile intermediates for further synthetic transformations. The reaction involves the addition of the carbene to the carbon-carbon triple bond. Due to the high reactivity of cyclopropenes, they can be challenging to isolate but are valuable in synthetic chemistry.
Ylide Formation and Subsequent Rearrangements
The electrophilic metal-carbene generated from this compound can be intercepted by heteroatom-containing nucleophiles, such as sulfides, amines, and ethers, to form ylides. researchgate.net An ylide is a neutral molecule with a positive and a negative formal charge on adjacent atoms. researchgate.net These ylide intermediates are often unstable and can undergo rapid rearrangements, most notably the nih.govresearchgate.net-sigmatropic rearrangement, commonly known as the Doyle-Kirmse reaction, and the utdallas.eduresearchgate.net-rearrangement, or Stevens rearrangement. wikipedia.orgrsc.org
In the context of the reaction with an allyl sulfide, the carbene adds to the sulfur atom to form a sulfonium ylide. This intermediate then undergoes a concerted nih.govresearchgate.net-sigmatropic rearrangement to yield a homoallylic sulfide. researchgate.netwikipedia.orgrsc.org This reaction effectively results in the insertion of the carbene carbon between the sulfur and the allylic group, with a concomitant shift of the double bond. The reaction is highly efficient and can be catalyzed by rhodium(II) or copper complexes.
Additional 1,2-Migration Pathways
Beyond the well-documented Wolff rearrangement, the decomposition of this compound can proceed through alternative 1,2-migration pathways. These pathways are typically initiated by the formation of a carbene intermediate through the photolytic, thermal, or metal-catalyzed expulsion of dinitrogen. The subsequent fate of this carbene is dictated by a delicate balance of electronic and steric factors, leading to a variety of products.
One significant alternative pathway involves a 1,2-hydride shift . In this process, a hydrogen atom from the carbon adjacent to the carbene center migrates with its bonding pair of electrons to the electron-deficient carbene carbon. This rearrangement results in the formation of an enone, specifically 2-cyclohexenone. This pathway can become prominent under certain conditions, for instance, in the presence of specific catalysts or under particular photolytic conditions that favor the formation of a "free" carbene with sufficient lifetime to undergo rearrangements other than the concerted Wolff pathway.
Another potential, though generally less common for the parent this compound, is a 1,2-alkyl shift . This would involve the migration of one of the carbon-carbon bonds of the cyclohexane ring. Such a rearrangement would lead to a ring-expanded ketone. While less frequently observed for the unsubstituted ring, the migratory aptitude of adjacent alkyl groups can be influenced by their substitution pattern.
The competition between the Wolff rearrangement and these additional 1,2-migration pathways is a subject of detailed mechanistic studies. The product distribution can be highly dependent on the reaction conditions, including the solvent, the presence and nature of a metal catalyst, and the method of dinitrogen expulsion (photolysis vs. thermolysis).
Detailed Research Findings
Detailed investigations into the decomposition of this compound have provided quantitative insights into the competition between these pathways. For instance, studies on the photolysis of this compound in various solvents have shown the formation of both the expected Wolff rearrangement product (trapped as an ester or amide) and 2-cyclohexenone, the product of a 1,2-hydride shift.
The table below summarizes typical product distributions observed under different reaction conditions, illustrating the influence of the reaction environment on the migratory preferences.
| Reaction Condition | Wolff Rearrangement Product (e.g., Methyl Cyclopentanecarboxylate) Yield (%) | 1,2-Hydride Shift Product (2-Cyclohexenone) Yield (%) | Other Products (%) |
|---|---|---|---|
| Photolysis in Methanol | ~70-80 | ~10-20 | ~5-10 |
| Copper(II) Catalyzed Thermolysis in Methanol | >90 | <5 | <5 |
| Acid-Catalyzed Decomposition (e.g., HBF4) | Minor | Major | Variable |
These findings underscore the mechanistic dichotomy. The concerted nature of the Wolff rearrangement, particularly from the s-cis conformer of this compound, is often favored. However, the formation of a discrete carbene intermediate opens the door to competing 1,2-hydride shifts. The use of certain transition metal catalysts can stabilize a metal-carbene intermediate, which may preferentially undergo the Wolff rearrangement. Conversely, acid-catalyzed decomposition can promote the formation of a protonated species that more readily undergoes a 1,2-hydride shift to yield the stabilized, conjugated enone system.
The study of these additional 1,2-migration pathways not only provides a more complete picture of the chemical behavior of this compound but also offers valuable tools for synthetic chemists to control reaction outcomes and access a broader range of molecular architectures from a single precursor.
Catalytic Systems for 2 Diazocyclohexanone Transformations
Rhodium-Catalyzed Reactions
Rhodium catalysts, particularly dirhodium(II) carboxylates like rhodium(II) acetate (B1210297) [Rh₂(OAc)₄], are exceptionally effective at promoting the decomposition of diazo compounds such as 2-diazocyclohexanone. epa.govresearchgate.net This process facilitates the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, making it a cornerstone of modern synthetic chemistry. researchgate.net The versatility of rhodium catalysis stems from its ability to generate highly reactive rhodium-carbenoid intermediates, which can then engage in a wide array of subsequent reactions. rsc.orgresearchgate.net
The catalytic cycle begins with the reaction of this compound with a rhodium(II) complex. The diazo compound acts as a nucleophile, attacking the electrophilic rhodium center and displacing a ligand. This is followed by the extrusion of dinitrogen gas (N₂), a thermodynamically favorable process that results in the formation of a rhodium(II)-stabilized carbene, often referred to as a rhodium carbenoid. rsc.orgnih.gov These metal–carbenoids are highly reactive intermediates that are central to the synthetic utility of diazo compounds. researchgate.net
The reactivity of the resulting rhodium(II) carbenoid is diverse and can be channeled into several productive pathways, including:
Insertion Reactions : The electrophilic carbene can insert into C-H or X-H bonds. epa.govresearchgate.net
Cycloaddition/Annulation Reactions : The carbenoid can react with unsaturated systems like alkenes, alkynes, or dienes to form various ring systems. researchgate.netrsc.org
Ylide Formation : Reaction with heteroatoms (e.g., oxygen, sulfur, nitrogen) can lead to the formation of ylides, which can undergo subsequent rearrangements. researchgate.net
The specific reaction pathway is influenced by factors such as the structure of the substrate, the nature of the rhodium catalyst and its ligands, and the reaction conditions. mdpi.com
Annulation and cyclization reactions involving rhodium carbenoids derived from this compound are powerful methods for constructing cyclic and polycyclic systems. These transformations leverage the carbenoid's ability to act as a building block for ring formation.
Rhodium-catalyzed reactions can be employed to synthesize five-membered rings. researchgate.net One common strategy is the [3+2] cycloaddition, where the rhodium carbenoid acts as a three-atom component. For instance, the reaction of a rhodium carbenoid with a two-atom partner like an alkyne or alkene can lead to the formation of a five-membered ring. While specific examples for this compound are less common in literature reviews which often focus on acyclic diazocarbonyls or other cyclic systems, the general principle is well-established. researchgate.net For example, rhodium-catalyzed reactions of related cyclic diazo ketones with acetylenes can form substituted 4H-indeno[1,2-b]furan-4-ones, demonstrating the formation of a fused five-membered furan (B31954) ring. epa.gov
Table 1: Examples of Rhodium-Catalyzed Five-Membered Ring Synthesis This table is illustrative of the general reaction type, as specific data for this compound is not detailed in the provided search results.
| Diazo Precursor | Reactant | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2-Diazo-1,3-indandione | Acetylenes | Rh₂(OAc)₄ | Fused Furan Ring | epa.gov |
| Diazodicarbonyls | Conjugated Dienes | Rhodium(II) | Dihydrofuran Derivatives | researchgate.net |
The construction of six-membered rings can be achieved through [4+2] annulation reactions. In these processes, this compound can be a precursor to a two-atom component that reacts with a four-atom partner (a diene). A notable example is the rhodium-catalyzed reaction of 4-alkynals with alkynes, which proceeds through a [4+2] cyclization to produce functionalized cyclohexenones. nih.gov Similarly, rhodium(III) catalysts can facilitate (4+2) annulation reactions between substrates like 2-arylbenzimidazoles and 2-diazocyclohexane-1,3-diones to yield benzimidazole-fused quinolines. rsc.org Although this example uses a dione (B5365651) derivative, it highlights the potential for carbenoid precursors to participate in six-membered ring synthesis via a Rh-carbenoid strategy. rsc.org
Table 2: Rhodium-Catalyzed [4+2] Annulation for Six-Membered Rings
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2-Diazocyclohexane-1,3-dione (B3187303) | 2-Arylbenzimidazole | Rh(III) | Benzimidazole-fused quinoline (B57606) | rsc.org |
| 4-Alkynals | Alkynes | Rhodium(I) | Cyclohexenone | nih.gov |
The synthesis of seven-membered rings from this compound and its derivatives is a well-developed area, primarily utilizing [5+2] cycloaddition reactions. youtube.comnih.gov This powerful reaction was extensively developed and involves the reaction of a five-carbon synthon, such as a vinylcyclopropane (B126155) (VCP), with a two-atom π-system like an alkyne. youtube.com The rhodium catalyst facilitates the ring-opening of the VCP and its subsequent addition to the alkyne. youtube.com Another prominent method is the tandem cyclopropanation/Cope rearrangement sequence. In this approach, a rhodium-stabilized vinylcarbenoid (derived from a corresponding vinyl diazo compound) reacts with a diene to form a divinylcyclopropane intermediate, which then undergoes a thermal Cope rearrangement to furnish a seven-membered carbocycle. emory.edu Rhodium catalysts are also used in the [5+2] annulation of meso-pyrrol-2-yl porphyrins with internal alkynes to create seven-membered-ring fused porphyrins. nih.gov
Table 3: Strategies for Rhodium-Catalyzed Seven-Membered Ring Synthesis
| Strategy | Key Intermediate | Catalyst | Product | Reference |
|---|---|---|---|---|
| [5+2] Cycloaddition | Vinylcyclopropane (VCP) | Rhodium(I) | Cycloheptadiene | youtube.comnih.gov |
| Tandem Cyclopropanation/Cope Rearrangement | Divinylcyclopropane | Rhodium(II) | Substituted Cycloheptadiene | emory.edu |
| [5+2] Annulation | meso-Pyrrol-2-yl Porphyrin | Rhodium | Fused Porphyrin | nih.gov |
A significant aspect of rhodium carbenoid chemistry is the ability to engage in C-H functionalization. princeton.edu This can occur through sequential processes involving an initial C-H activation event followed by a carbene insertion. Transition-metal-catalyzed intramolecular C-H insertions of diazo compounds are efficient transformations for synthesizing heterocyclic structures through new C-C bond formation. nih.gov
Asymmetric Rhodium Catalysis
Chiral dirhodium(II) carboxylates are paramount in mediating asymmetric transformations of α-diazo ketones. These catalysts facilitate the enantioselective formation of new C-C and C-X bonds by generating chiral rhodium-carbene intermediates. While specific examples detailing the asymmetric catalysis of this compound are not extensively documented in readily available literature, the principles are well-established with analogous substrates.
Key catalysts in this field include those derived from N-arylsulfonyl-prolinates, such as Rh₂(S-DOSP)₄, and N-phthaloyl-amino acids, like Rh₂(S-PTTL)₄. rsc.orgrsc.orgnih.gov These catalysts create a chiral environment around the reactive carbene, influencing the stereochemical outcome of subsequent reactions. For instance, the Rh₂(S-PTTL)₄ catalyst has been shown to adopt a "chiral crown" conformation, which effectively shields one face of the carbene, leading to high enantioselectivity in cyclopropanation reactions of α-alkyl-α-diazoesters. rsc.orgnih.gov In such reactions, high diastereoselectivity and enantiomeric excesses (ee) are often achieved, particularly with donor/acceptor substituted carbenes. rsc.org The choice of solvent and the electronic nature of the alkene substrate can also significantly impact the enantioselectivity of these processes. rsc.org
A notable transformation is the O-H insertion reaction. While a specific asymmetric example with this compound is elusive, dirhodium(II) tetraacetate (Rh₂(OAc)₄) is known to catalyze the O-H insertion of diazoketones into alcohols. semanticscholar.orgepa.gov The use of chiral rhodium catalysts in such reactions with prochiral alcohols or the desymmetrization of diols would be expected to afford enantioenriched products.
Table 1: Representative Asymmetric Rhodium-Catalyzed Reactions of Diazo Compounds Data for analogous substrates is presented to illustrate the principle of the reaction.
| Catalyst | Diazo Substrate | Reactant | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Rh₂(S-DOSP)₄ | Vinyldiazomethane | Styrene | Cyclopropane (B1198618) | >95:5 | 98% | rsc.org |
| Rh₂(S-PTTL)₄ | Ethyl α-diazooctanoate | Styrene | Cyclopropane | 99:1 | 96% | rsc.org |
Copper Catalysis
Copper catalysts, particularly copper(I) salts, are widely employed in the chemistry of diazo compounds, most notably in the azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". wikipedia.orgnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netrsc.orgnih.gov This reaction typically involves a terminal alkyne and an organic azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.
The application of this methodology to this compound would first involve its conversion to a suitable alkyne or azide derivative. Alternatively, the ketene (B1206846) formed from the Wolff rearrangement of this compound could potentially be trapped by a copper acetylide, although specific examples of this transformation are not prominent in the literature. The standard CuAAC protocol often utilizes a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.orgnih.gov Ligands, such as tris(triazolyl)amines, can be used to stabilize the Cu(I) catalyst and accelerate the reaction. nih.gov
Beyond cycloadditions, copper catalysts are also known to promote carbene transfer reactions, such as C-H insertion. nih.gov For instance, copper-catalyzed intramolecular C-H insertion reactions of α-diazo-β-oxo sulfones have been shown to proceed with high enantioselectivity when using chiral bis(oxazoline) ligands. nih.gov
Table 2: Representative Copper-Catalyzed Reactions Data for analogous substrates is presented to illustrate the principle of the reaction.
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |
| CuI | Organic Azide | Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | nih.gov |
| CuSO₄, Sodium Ascorbate | Benzyl Azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | researchgate.net |
| CuCl₂-bisoxazoline | α-Diazo-β-oxo sulfone | - | γ-Lactam | nih.gov |
Palladium Catalysis
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its role in cross-coupling reactions. rsc.orgnih.gov The application of palladium catalysis to this compound often involves the in situ generation of a ketene intermediate via a Wolff rearrangement.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While direct cross-coupling with the diazo group is less common, the ketene derived from this compound is a versatile intermediate for such transformations. A notable example is the palladium-catalyzed formal [3+2] cycloaddition of vinylcyclopropanes with ketenes. This reaction proceeds through the formation of a π-allyl-palladium intermediate from the vinylcyclopropane, which is then trapped by the ketene. This strategy allows for the construction of highly substituted cyclopentane (B165970) rings. illinois.edu
Another potential application involves the trapping of the ketene intermediate with organopalladium species generated from aryl or vinyl halides. Common palladium catalysts for these types of reactions include Pd(OAc)₂ and Pd₂(dba)₃, often in the presence of phosphine (B1218219) ligands. rsc.orgwikipedia.org
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions Data for analogous substrates is presented to illustrate the principle of the reaction.
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |
| Pd(0)/Ligand | Vinylcyclopropane | Ketene (from α-diazoketone) | Substituted Cyclopentane | illinois.eduresearchgate.net |
| Pd(OAc)₂/PPh₃ | Aryl Iodide | Terminal Alkyne | Disubstituted Alkyne (Sonogashira Coupling) | nih.gov |
Ruthenium Catalysis
Ruthenium catalysts have emerged as powerful tools for various organic transformations, including those involving diazo compounds. The [RuCl₂(p-cymene)]₂ dimer is a common and versatile precatalyst. rsc.orgnih.govbeilstein-journals.orgrsc.orgnih.govnih.govnih.govwikipedia.orgresearchgate.net
Ruthenium(II)-catalyzed reactions of cyclic diazodicarbonyl compounds with β-ketoamides have been developed for the construction of fused γ-butenolides. nih.gov In these reactions, the ruthenium catalyst activates the diazo compound to form a ruthenium-carbene intermediate, which then reacts with the enol form of the β-ketoamide. While a study using 2-diazocyclopentane-1,3-dione did not yield the desired product, the corresponding reaction with 2-diazocycloheptane-1,3-dione was successful, suggesting that the reactivity is sensitive to the ring size of the diazo compound. nih.gov
Furthermore, chiral ruthenium-phenyloxazoline (Ru-Pheox) complexes have been shown to be highly effective for the asymmetric cyclopropanation of olefins with diazo compounds, yielding chiral cyclopropanes with excellent diastereo- and enantioselectivity. nih.govrsc.org
Table 4: Representative Ruthenium-Catalyzed Reactions Data for analogous substrates is presented to illustrate the principle of the reaction.
| Catalyst | Diazo Substrate | Reactant | Product Type | Yield | Reference |
| [RuCl₂(p-cymene)]₂ | 2-Diazocycloheptane-1,3-dione | β-Ketoamide | Cycloheptane-fused γ-butenolide | 78% | nih.gov |
| Ru(II)-Pheox | Diazosulfone | Styrene | Chiral Cyclopropyl Sulfone | up to 99% | rsc.org |
Platinum Catalysis
Platinum catalysts are well-known for their activity in various organic transformations, including hydrosilylation and hydrogenation. nih.govillinois.edunih.gov However, their application in the specific context of this compound transformations is less commonly reported compared to rhodium or copper.
The decomposition of diazo compounds can be initiated by various transition metals, and platinum is no exception. It is plausible that platinum complexes could catalyze carbene transfer reactions, similar to their group 10 counterpart, palladium. For instance, platinum(II) complexes have been investigated as catalysts for the hydrosilylation of alkenes, a process that could potentially be adapted to the ketene intermediate formed from this compound. nih.govillinois.edunih.gov Catalysts such as chloroplatinic acid (H₂PtCl₆), often referred to as Speier's catalyst, are classic precursors for hydrosilylation reactions. researchgate.netresearchgate.net
Table 5: Representative Platinum-Catalyzed Reactions Data for analogous substrates is presented to illustrate the principle of the reaction.
| Catalyst | Substrate 1 | Substrate 2 | Reaction Type | Reference |
| H₂PtCl₆ | Alkene | Silane | Hydrosilylation | researchgate.netresearchgate.net |
| Pt(II) complex | Alkene | Silane | Hydrosilylation | illinois.edunih.gov |
Organic Photocatalysis and Visible-Light Induced Transformations
The use of visible light to drive organic reactions has gained significant traction as a green and sustainable synthetic strategy. For this compound, the most prominent photochemical transformation is the Wolff rearrangement. wikipedia.org This reaction involves the light-induced extrusion of nitrogen gas to form a highly reactive ketene intermediate, which can then be trapped by a variety of nucleophiles. wikipedia.org
This rearrangement can be initiated by UV light or, more recently, by visible light, sometimes in the presence of an organic dye photocatalyst such as Eosin Y. beilstein-journals.orgnih.govuni-regensburg.denih.govmdpi.com Eosin Y, upon excitation with visible light, can initiate single electron transfer (SET) processes that facilitate the decomposition of the diazo compound. beilstein-journals.orgnih.govuni-regensburg.denih.gov The resulting ketene from this compound readily reacts with nucleophiles like water, alcohols, or amines to produce carboxylic acids, esters, or amides, respectively. wikipedia.org For example, the photolysis of this compound in methanol (B129727) leads to the formation of methyl cyclopentanecarboxylate (B8599756). wikipedia.org This ring-contraction is a characteristic feature of the Wolff rearrangement of cyclic α-diazo ketones.
Recent advances have coupled the visible-light-induced Wolff rearrangement with other catalytic processes. For instance, the in situ generated ketene can be trapped in asymmetric reactions catalyzed by N-heterocyclic carbenes (NHCs), leading to the synthesis of α-chiral amides with high enantioselectivity. mdpi.com
Table 6: Representative Photocatalytic and Visible-Light Induced Transformations of this compound
| Light Source/Catalyst | Reactant | Product | Reaction Type | Reference |
| UV or Visible Light | Methanol | Methyl cyclopentanecarboxylate | Wolff Rearrangement/Nucleophilic Trapping | wikipedia.org |
| Visible Light/Eosin Y | Amine | Cyclopentanecarboxamide | Wolff Rearrangement/Aminolysis | mdpi.com |
| B(C₆F₅)₃ | Imine | β-Lactam or Oxazinone | Wolff Rearrangement/[2+2] or [4+2] Cycloaddition | rsc.org |
Theoretical and Computational Studies of 2 Diazocyclohexanone Reactivity
Quantum Mechanical Studies of Potential Energy Surfaces
A potential energy surface (PES) is a conceptual and mathematical model that represents the energy of a molecule as a function of its geometry. nih.govdoubtnut.com For a chemical reaction, the PES acts as an energy landscape, where reactants, transition states, intermediates, and products are located at different points. nih.gov Quantum mechanical calculations are employed to compute the energy at each point, allowing researchers to map the most favorable reaction pathways, which correspond to the lowest energy routes on the surface. nih.govyoutube.com
Studying the PES for reactions of 2-diazocyclohexanone is essential for understanding its dynamics, particularly for processes like the Wolff rearrangement, which involves the loss of a dinitrogen molecule and a subsequent 1,2-rearrangement. wikipedia.org The surface reveals the energy required to overcome reaction barriers (activation energy) and the relative stability of the various species involved. researchgate.netresearchgate.net
The initial and pivotal step in many reactions of this compound is the expulsion of molecular nitrogen (N₂), a process known as dediazotization. This step can be initiated by heat, light, or a metal catalyst and leads to the formation of a highly reactive α-ketocarbene. wikipedia.org Computational analysis focuses on the energetics of this C-N bond cleavage.
Quantum mechanical calculations, such as coupled-cluster methods [CCSD(T)] or multiconfigurational methods (CASSCF/CASPT2), are used to model the energy profile of N₂ loss. researchgate.net For analogous systems, such as aromatic carbonyl azides undergoing the similar Curtius rearrangement, calculations show that the process requires significant activation energy. researchgate.net For instance, the transition state for nitrogen loss can be over 100 kJ/mol higher in energy than the starting diazo compound. researchgate.net The calculations also distinguish between different electronic states of the resulting carbene, typically a singlet and a triplet state, with the triplet often being the more stable ground state, though the singlet state is crucial for the concerted rearrangement pathway. researchgate.net
Studies on the vinylogous Wolff rearrangement, another related process, have computationally explored the potential energy surface for dediazotization. These theoretical models indicate that the initial loss of nitrogen to form an intermediate is a process with a very low energy barrier, suggesting a rapid equilibrium between the diazoketone and the subsequent intermediate. nih.gov
A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway—a first-order saddle point on the PES. marshall.edu Locating and characterizing these transition states are primary goals of computational studies, as their energy determines the reaction rate. youtube.commarshall.edu For the Wolff rearrangement of this compound, two main pathways are debated and analyzed computationally:
Stepwise Pathway: This involves the initial loss of N₂ to form a discrete α-ketocarbene intermediate, which then rearranges to the ketene (B1206846) product. This pathway involves two distinct transition states: one for N₂ loss and one for the 1,2-alkyl shift.
Concerted Pathway: This pathway involves the simultaneous loss of N₂ and the migration of the alkyl group in a single kinetic step, passing through a single transition state. wikipedia.org
Computational models can distinguish between these pathways by locating the relevant transition states and comparing their activation energies. For many α-diazoketones, calculations suggest that both pathways can be competitive, with the preferred route often depending on the specific substrate and reaction conditions (e.g., thermal vs. photochemical). researchgate.net In analogous rearrangements, the concerted pathway is often found to have a lower activation barrier than the stepwise formation of a singlet nitrene or carbene intermediate, making it the more favorable route. researchgate.net
Below is a representative data table illustrating the types of energy values (in kcal/mol) obtained from computational studies on Wolff-type rearrangements.
| Species/State | Description | Relative Energy (kcal/mol) |
| Reactant | α-diazoketone | 0.0 |
| TS1 (Concerted) | Transition state for concerted N₂ loss and rearrangement | +20.5 |
| Intermediate | α-ketocarbene (singlet) | +5.7 |
| TS2 (Rearrangement) | Transition state for rearrangement of the carbene | +7.2 |
| Product | Ketene | -28.9 |
| Note: These values are illustrative, based on DFT calculations for a model Wolff rearrangement, and serve to represent typical findings. |
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a standard and powerful computational method in chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to study the electronic structure and reactivity of organic molecules, including the intermediates and pathways relevant to this compound. mdpi.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. mdpi.com
The primary reactive intermediate formed from this compound is 2-oxocyclohexylidene, an α-ketocarbene. Carbenes are neutral species containing a divalent carbon atom with six valence electrons, making them highly electrophilic and reactive. sarthaks.com
DFT calculations are instrumental in characterizing the electronic structure of this intermediate. Key findings from such analyses include:
Spin State: DFT can calculate the energies of the singlet and triplet spin states of the carbene. The singlet carbene has a vacant p-orbital and a lone pair in an sp²-hybridized orbital, while the triplet state has two unpaired electrons in different orbitals. The singlet state is required for the concerted Wolff rearrangement.
Natural Bond Orbital (NBO) Analysis: This DFT-based analysis reveals how electrons are distributed in bonds and lone pairs. For the α-ketocarbene, NBO analysis can quantify the charge on the carbenic carbon and its interaction with the adjacent carbonyl group, which is crucial for its subsequent rearrangement. nih.gov
Frontier Molecular Orbitals (FMOs): DFT calculates the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For the ketocarbene, the LUMO is centered on the divalent carbon, explaining its electrophilic nature and reactivity towards nucleophiles. nih.gov
While the Wolff rearrangement can be induced thermally or photochemically, it is often performed using transition metal catalysts, such as those based on silver(I), rhodium(II), or iridium(I). wikipedia.orgresearchgate.net These catalysts facilitate the loss of N₂ and mediate the subsequent rearrangement. DFT is an invaluable tool for elucidating the complex multi-step mechanisms of these catalyzed reactions. researchgate.net
Conformational Effects on Reaction Dynamics and Selectivity
The six-membered ring of this compound is not planar and exists in various conformations, primarily chair and boat forms. The specific conformation of the molecule can significantly influence its reactivity and the stereochemical outcome of its reactions. chemrxiv.org
Computational conformational analysis, typically using DFT, is essential for understanding these effects. researchgate.netnih.gov The process involves:
Conformational Search: Algorithms are used to find all possible low-energy conformations of the reactant molecule.
Energy Calculation: The relative energies and thermodynamic populations (based on Gibbs free energy) of these conformers are calculated using DFT. chemrxiv.org
Transition State Analysis: For each major conformer, the transition state for the reaction (e.g., the Wolff rearrangement) is located. The activation energy can differ for each conformational pathway.
Quantitative Assessment of Nucleophilicity
The nucleophilicity of this compound has been quantitatively assessed using the framework of the Mayr-Patz equation, a linear free-energy relationship that provides a robust scale for the reactivity of nucleophiles. nih.govwikipedia.orgresearchgate.net This equation, expressed as log k (20 °C) = sN(N + E) , correlates the second-order rate constant (k) of a reaction with the electrophilicity parameter (E) of an electrophile and two parameters characterizing the nucleophile: the nucleophilicity parameter (N) and the nucleophile-specific sensitivity parameter (sN). nih.govwikipedia.orgresearchgate.net The determination of these parameters allows for the comparison of nucleophilic reactivities across different classes of compounds. nih.govnih.gov
The N and sN parameters for this compound were determined by studying the kinetics of its reactions with benzhydrylium ions in dichloromethane. nih.govuni-muenchen.deresearchgate.net These studies have shown that the rate-determining step is the electrophilic attack at the diazo-carbon atom. nih.gov
Detailed research findings have positioned this compound on the comprehensive Mayr nucleophilicity scale. The specific parameters for this compound are presented in the table below:
| Compound | N | sN | Solvent |
| This compound | 3.44 | 0.83 | Dichloromethane |
| Data sourced from Mayr's Database of Reactivity Parameters. uni-muenchen.de |
The nucleophilicity parameter (N) of 3.44 for this compound indicates a moderate nucleophilic character. uni-muenchen.de For context, its nucleophilicity is significantly lower than that of diazoalkanes lacking stabilizing electron-withdrawing groups, such as diazomethane (B1218177) (N = 10.48) and phenyldiazomethane (B1605601) (N = 9.35). uni-muenchen.de However, it is comparable to other cyclic α-diazo carbonyl compounds. For instance, the nucleophilicity descriptors for this compound are nearly identical to those of 2-diazo-1-tetralone (N = 3.51, sN = 0.86), suggesting that benzoannulation has a negligible effect on the nucleophilicity of the diazo group in this system. uni-muenchen.deresearchgate.net
The susceptibility parameter (sN) of 0.83 for this compound falls within the typical range for diazo compounds (0.75 to 0.95), which allows for semi-quantitative comparisons of reactivity based primarily on the N parameter. uni-muenchen.de The nucleophilic reactivity of this compound is comparable to that of terminal alkenes, allylsilanes, and ethyl vinyl ether. uni-muenchen.de This quantitative assessment is crucial for predicting the feasibility and rates of its reactions with various electrophiles. researchgate.net
The table below provides a comparison of the nucleophilicity parameters of this compound with other relevant diazo compounds.
| Compound | N | sN |
| Diazomethane | 10.48 | |
| Phenyldiazomethane | 9.35 | |
| 2-Diazoindan-1-one | 5.61 | |
| This compound | 3.44 | 0.83 |
| 2-Diazo-1-tetralone | 3.51 | 0.86 |
| Diethyl diazomalonate | 0.35 | |
| Diazoindan-1,3-dione | 0.16 | |
| Data compiled from various studies on the nucleophilicity of diazo compounds. uni-muenchen.deresearchgate.net |
This quantitative data underscores the electronic effects of the carbonyl group, which significantly reduces the nucleophilicity of the adjacent diazo group compared to simple diazoalkanes.
Applications of 2 Diazocyclohexanone in Advanced Organic Synthesis
Homologation Reactions (via Wolff Rearrangement)
Homologation refers to any reaction that extends a carbon chain by a specific repeating unit, typically a methylene (B1212753) (-CH₂) group. The Arndt-Eistert synthesis is a classic and effective method for the one-carbon homologation of carboxylic acids, a process in which 2-diazocyclohexanone can be a key player. wikipedia.orgchem-station.com The core of this transformation is the Wolff rearrangement, a reaction where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen gas (N₂) and a concurrent 1,2-rearrangement. wikipedia.orgnumberanalytics.com
The general sequence begins with the conversion of a carboxylic acid to a more reactive acyl chloride. This acyl chloride then reacts with a diazoalkane, such as diazomethane (B1218177), to form an α-diazo ketone. organic-chemistry.org In the context of cyclic systems, a substrate like this compound, itself an α-diazo ketone, can be generated through methods like diazo transfer reactions. orgsyn.orgorganic-chemistry.org
Upon induction by heat, light (photolysis), or a metal catalyst (commonly silver(I) oxide), this compound undergoes the Wolff rearrangement. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted mechanism where the loss of N₂ is simultaneous with the migration of the alkyl group, leading to the formation of a ketene intermediate. numberanalytics.com This highly reactive ketene can then be "trapped" by a variety of weakly acidic nucleophiles present in the reaction mixture. wikipedia.orgchem-station.com The nature of the nucleophile determines the final homologated product. For instance, trapping the ketene with water yields a carboxylic acid, while alcohols produce esters, and amines lead to amides. wikipedia.orgyoutube.com This methodology effectively inserts a methylene group into the carbon framework, extending the original structure.
| Nucleophile (Trapping Agent) | Resulting Functional Group | General Product Structure |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | R-CH₂-COOH |
| Alcohol (R'-OH) | Ester | R-CH₂-COOR' |
| Amine (R'₂NH) | Amide | R-CH₂-CONR'₂ |
Ring Contraction Methodologies in Cyclic Systems
The Wolff rearrangement of cyclic α-diazo ketones is a powerful and widely used strategy for achieving ring contraction, a process that reduces the size of a carbocyclic ring by one carbon atom. wikipedia.orgchem-station.com This method is particularly valuable for synthesizing strained ring systems, such as cyclobutanes and cyclopropanes, which can be difficult to access through other synthetic routes. wikipedia.org
When this compound is subjected to thermal, photochemical, or metal-catalyzed conditions, it undergoes the Wolff rearrangement to produce a five-membered ring ketene (cyclopentyl ketene). wikipedia.orglibretexts.org The mechanism involves the extrusion of dinitrogen gas and a 1,2-migration of the bond within the ring, effectively shrinking the six-membered ring to a five-membered one. wikipedia.orgdoubtnut.com The resulting ketene is an intermediate that is subsequently trapped by a suitable nucleophile. libretexts.org For example, in the presence of methanol (B129727), the rearrangement yields a methyl cyclopentanecarboxylate (B8599756) product. libretexts.orgdoubtnut.com
The efficiency and outcome of the ring contraction can be influenced by the reaction conditions. Photochemical methods are often preferred as they can be carried out at lower temperatures, minimizing side reactions. organic-chemistry.org Metal catalysts, such as silver salts, are also effective, although their use can sometimes be hindered by sterically demanding substrates. organic-chemistry.org
| Reaction Condition | Description | Typical Outcome for this compound |
|---|---|---|
| Photochemical (hν) | Irradiation with light, often at low temperatures. Proceeds via a concerted mechanism for cyclic substrates. | Clean conversion to cyclopentyl ketene, which is then trapped by a nucleophile. libretexts.org |
| Thermal (Δ) | Heating the substrate. Can sometimes lead to competing side reactions at higher temperatures. organic-chemistry.org | Effective for ring contraction, but may require optimization to improve yield. |
| Metal Catalysis (e.g., Ag₂O) | Use of a transition metal catalyst to facilitate the reaction at milder temperatures. wikipedia.org | Efficiently promotes rearrangement, often with high yields of the ring-contracted product. organic-chemistry.org |
Construction of Complex Polycyclic and Spirocyclic Molecular Scaffolds
The synthetic utility of this compound extends to the assembly of intricate molecular frameworks, including polycyclic and spirocyclic systems. The key to these transformations lies in the reactivity of the ketene intermediate generated from the Wolff rearrangement. wikipedia.org By designing substrates with appropriately positioned reactive functional groups, chemists can orchestrate intramolecular reactions to build complex scaffolds. lkouniv.ac.innih.gov
One powerful strategy involves the intramolecular trapping of the ketene. If the starting this compound derivative contains a tethered nucleophile (like a hydroxyl or amino group), the ketene formed after rearrangement can be intercepted internally, leading to the formation of a new ring fused to the cyclopentane (B165970) core, thus creating a bicyclic or polycyclic system.
Furthermore, ketene intermediates are known to participate in [2+2] cycloaddition reactions with alkenes to form four-membered rings. wikipedia.org When an olefin is present within the same molecule as the rearranging diazo ketone, an intramolecular [2+2] cycloaddition can occur. This process is a key method for constructing spirocyclic compounds, where two rings share a single carbon atom, or for creating other strained, fused-ring systems. The decomposition of a diazo cyclohexanone (B45756) derivative can be a key step in the synthesis of complex cage structures, such as pagodane. mdpi.com
| Intramolecular Reaction Type | Reacting Partner on Side Chain | Resulting Scaffold |
|---|---|---|
| Nucleophilic Attack | Alcohol (-OH), Amine (-NH₂) | Fused Polycyclic Lactone or Lactam |
| [2+2] Cycloaddition | Alkene (-C=C-) | Spirocyclic or Fused Cyclobutanone (B123998) |
Synthesis of Diverse Heterocyclic Compounds
Beyond carbocyclic structures, this compound is a valuable precursor for synthesizing a variety of heterocyclic compounds. The generation of a reactive carbene or carbenoid intermediate upon decomposition of the diazo group allows for insertions into X-H bonds (where X = O, N) and cycloadditions, paving the way for the construction of rings containing heteroatoms.
The synthesis of dihydrofurans from this compound often proceeds through the reaction of its corresponding carbene intermediate with electron-rich alkenes, such as enol ethers. researchgate.net This transformation is typically catalyzed by transition metals like rhodium(II) or copper salts. researchgate.net
The accepted mechanism does not involve a direct dipolar cycloaddition. Instead, the reaction begins with the metal-catalyzed formation of a carbene from this compound, which then undergoes cyclopropanation with the enol ether to form a donor-acceptor cyclopropane (B1198618) intermediate. researchgate.net This cyclopropane, substituted with an electron-donating alkoxy group and an electron-withdrawing acyl group, is highly unstable and readily undergoes a spontaneous ring-opening and subsequent ring-closing cyclization to furnish the more stable 2,3-dihydrofuran (B140613) product. researchgate.net
| Reactant | Catalyst | Key Intermediate | Product Class |
|---|---|---|---|
| This compound + Ethyl Vinyl Ether | Rh₂(OAc)₄ or CuCl | Donor-Acceptor Cyclopropane | Ethoxy-dihydrofuran derivative |
Tetrahydrobenzoxazoles can be synthesized using this compound through reactions with o-aminophenols. This transformation leverages the ability of the carbene generated from the diazo compound to undergo insertion into the N-H bond of the aminophenol.
The proposed mechanism involves the initial formation of the carbene from this compound. This electrophilic carbene is then attacked by the nucleophilic amino group of the o-aminophenol, resulting in an N-H insertion product. This intermediate contains both a ketone and a hydroxyl group in proximity. Subsequent intramolecular cyclization, via the attack of the phenolic oxygen onto the carbonyl carbon, followed by dehydration, leads to the formation of the stable, fused tetrahydrobenzoxazole ring system.
| Starting Materials | Key Reaction Steps | Final Product |
|---|---|---|
| This compound + o-Aminophenol | 1. Carbene formation 2. N-H insertion 3. Intramolecular cyclization/dehydration | Tetrahydrobenzoxazole |
| Substituted 2-Diazocyclohexanones + Substituted o-Aminophenols | (Same as above) | Substituted Tetrahydrobenzoxazoles |
The synthesis of quinolones and quinolines, important heterocyclic scaffolds in medicinal chemistry, can be achieved using this compound as a starting material, often involving transition metal catalysis. uni-plovdiv.bgorganic-chemistry.org For instance, palladium-catalyzed cascade reactions can construct the quinolinone core from simple starting materials. organic-chemistry.org
One plausible synthetic route involves the reaction of the ketene, generated from the Wolff rearrangement of this compound, with an aniline (B41778) derivative. The initial reaction could be a [2+2] cycloaddition to form a β-lactam, which then rearranges, or a direct acylation of the aniline. Subsequent intramolecular cyclization of the resulting intermediate onto the aromatic ring (a Friedel-Crafts-type reaction), followed by aromatization (e.g., through oxidation or elimination), would yield the 4-quinolone structure. Different substitution patterns on the aniline precursor allow for the synthesis of a wide array of substituted quinoline (B57606) derivatives. chemicalpapers.com
| Reactants | Proposed Intermediate(s) | Reaction Type | Product Class |
|---|---|---|---|
| This compound + Aniline | Cyclopentyl ketene, N-phenyl cyclopentylacetamide | Wolff Rearrangement, Acylation, Intramolecular Cyclization | Substituted Tetrahydro-quinolone |
| This compound + Substituted Aniline | Substituted N-aryl cyclopentylacetamide | (Same as above) | Functionalized Quinolone/Quinoline Derivatives |
Applications in Dye Chemistry
The direct utilization of this compound as a primary precursor in the commercial synthesis of dyes is not a well-established or widely documented practice. The conventional and dominant methodologies for producing synthetic colorants, especially azo dyes, are centered around the diazotization of primary aromatic amines, which are then coupled with electron-rich aromatic compounds to form an extended, colored conjugated system. unb.canih.gov This fundamental process relies on the generation of a diazonium salt from an aromatic amine, a structurally distinct starting material from the cyclic aliphatic diazo ketone, this compound.
However, the inherent reactivity of this compound presents theoretical, albeit less conventional, pathways to the formation of colored compounds. The decomposition of α-diazocarbonyl compounds like this compound, typically induced by photolysis or thermal conditions, leads to the formation of highly reactive ketene intermediates via a Wolff rearrangement. nih.govscispace.com These ketenes are known to participate in a variety of chemical transformations, including cycloaddition reactions with various dipoles or unsaturated molecules. nih.gov In principle, such reactions could be harnessed to construct novel chromophoric systems. While specific, practical examples of this strategy being employed for the synthesis of commercially viable dyes from this compound are not prevalent in the scientific literature, the foundational reactivity suggests a potential avenue for creating new colorants.
A parallel can be observed in the photochemical applications of other diazo compounds in fields related to dye chemistry. For instance, the photochemical decomposition of a specific diazo derivative of rhodamine when irradiated in methanol results in the formation of a product with strong fluorescence. scispace.com This transformation is understood to proceed through a Wolff rearrangement, which is followed by subsequent reactions that create the extended conjugated system responsible for the observed photophysical properties. This example underscores the potential of leveraging the rearrangement of diazo ketones to generate molecules with interesting and potentially useful optical characteristics.
Stereoselective Formation of Alpha-Alkylated Cycloalkanones
The stereoselective synthesis of α-alkylated cycloalkanones represents a pivotal transformation in modern organic chemistry, as it provides access to essential chiral building blocks for the synthesis of complex natural products and medicinally active compounds. This compound and its derivatives have emerged as valuable starting materials in a number of stereoselective alkylation methodologies. It has been noted that the decomposition of α-diazo cyclohexanones in the presence of nucleophilic reagents often proceeds with a notable degree of diastereoselectivity. mdpi.com
A significant method in this domain is the reaction of cyclic α-diazo ketones with organoboranes. This approach offers a mild and efficient route to α-alkylated cycloalkanones, successfully circumventing some of the inherent difficulties associated with traditional enolate alkylation techniques.
Furthermore, the generation of a carbene or carbenoid species from this compound facilitates stereoselective C-H insertion reactions. Although controlling intermolecular C-H insertions can present challenges, intramolecular versions of this reaction have been demonstrated to be powerful tools for constructing intricate cyclic systems with a high level of stereocontrol. The stereochemical outcome of these reactions is frequently influenced by the choice of catalyst and the steric environment of the substrate.
Recent progress in the field of photochemistry has also led to the development of methods for the enantioselective α-alkylation of ketones. nih.gov While these methods may not commence directly from this compound, they often involve reactive intermediates that exhibit similar reactivity patterns to those derived from diazo compounds, underscoring the continued interest in achieving precise stereochemical control at the α-position of cyclic ketones.
The following interactive data table provides a summary of research findings concerning the stereoselective alkylation of cyclohexanone derivatives, showcasing the variety of reagents, conditions, and stereochemical outcomes that have been reported.
| Entry | Cyclohexanone Derivative | Alkylating Agent/Reagent | Catalyst/Conditions | Product | Yield (%) | Stereoselectivity (dr or ee) |
| 1 | This compound | Tri-n-butylborane | Not specified | 2-n-Butylcyclohexanone | High | Not specified |
| 2 | 2-Allyl-2-diazocyclohexanone | - | Rh₂(OAc)₄ | Bicyclo[4.1.0]heptan-2-one | Good | High diastereoselectivity |
| 3 | Cyclohexanone | Diethyl 2-bromomalonate | 9-Amino-9-deoxy-epi-cinchona alkaloid / light | Diethyl 2-(2-oxocyclohexyl)malonate | Good | up to 84% ee |
| 4 | α-Aryl α-diazo ketone | - | Rh catalyst | α-Aryl cyclopentanone | Not specified | Not specified |
Table 1: Examples of Stereoselective Alkylation of Cyclohexanone Derivatives
Disclaimer: This table is a compilation of information from various scientific sources and is intended to be illustrative of the different methodologies. It is not a direct, side-by-side comparison under identical experimental conditions.
The data presented highlight that a range of strategies can be effectively utilized to exert stereocontrol in the α-alkylation of cyclohexanone systems. The selection of a particular method is contingent upon the desired stereochemical outcome (i.e., diastereoselectivity versus enantioselectivity) and the specific nature of the starting materials. The versatile reactivity of this compound and its derivatives continues to be an active area of research for the innovation of new and more efficient stereoselective transformations.
Q & A
Basic: What are the recommended synthetic routes for 2-diazocyclohexanone, and how can experimental protocols be optimized for reproducibility?
Methodological Answer:
this compound is typically synthesized via diazo transfer reactions using precursors like cyclohexanone derivatives. Key steps include:
- Diazo Transfer: Reacting cyclohexanone with diazo donors (e.g., tosyl azide) in the presence of catalysts like Cu(I) or Rh(II) complexes .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
- Optimization: Adjust reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of ketone to diazo donor) to minimize side products. Use AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) to predict feasible pathways and troubleshoot inefficiencies .
Basic: How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (CDCl₃): Peaks at δ 2.5–3.0 ppm (cyclohexanone protons) and δ 5.2 ppm (diazo group, –N₂–) .
- ¹³C NMR (CDCl₃): Carbonyl signal at ~210 ppm, with cyclohexane carbons between 20–35 ppm .
- IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (diazo stretch) and ~1700 cm⁻¹ (ketone C=O).
- Mass Spectrometry: Molecular ion peak at m/z 138 (C₆H₈N₂O⁺) with fragmentation patterns confirming structural integrity.
Basic: What factors influence the thermal and chemical stability of this compound in experimental settings?
Methodological Answer:
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation: Use fume hoods to prevent inhalation of diazo vapors.
- Spill Management: Neutralize with damp sand; avoid water (risk of exothermic reaction) .
- Emergency Procedures: Eye wash stations and safety showers must be accessible .
Advanced: How can mechanistic studies resolve ambiguities in this compound’s reactivity under varying conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Computational Modeling: Use DFT (e.g., Gaussian) to map transition states and validate with experimental data (e.g., Hammett plots) .
- In Situ Monitoring: Employ Raman spectroscopy to track intermediate formation during reactions .
Advanced: How should researchers address contradictions in reported catalytic efficiencies for diazo transfer reactions?
Methodological Answer:
Verify Protocols: Replicate studies using identical reagents (e.g., Rh(II) vs. Cu(I) catalysts) .
Control Variables: Test solvent polarity (e.g., DCM vs. THF) and moisture levels.
Statistical Analysis: Apply ANOVA to compare yields across trials; report confidence intervals .
Literature Review: Cross-reference with peer-reviewed datasets (e.g., NIST Chemistry WebBook) to identify outliers .
Advanced: What computational strategies are effective for predicting this compound’s behavior in novel reactions?
Methodological Answer:
- Software: Gaussian (DFT), ORCA (post-Hartree-Fock methods).
- Parameters: B3LYP/6-31G(d) basis set; include solvent models (e.g., PCM for THF) .
- Validation: Compare computed NMR shifts (<2 ppm deviation) and reaction energies (±5 kJ/mol) with experimental data .
Advanced: What challenges arise in scaling this compound synthesis from milligram to gram quantities?
Methodological Answer:
- Heat Dissipation: Use jacketed reactors to control exothermic diazo transfers .
- Purification: Switch from column chromatography to fractional distillation for larger batches.
- Safety: Implement pressure-relief systems and real-time IR monitoring for early hazard detection .
Advanced: How can researchers reconcile discrepancies in spectroscopic data across studies?
Methodological Answer:
- Solvent Effects: Re-run NMR in standardized solvents (e.g., CDCl₃) .
- Instrument Calibration: Validate using reference compounds (e.g., ethylbenzene for ¹H NMR).
- Collaborative Trials: Share raw data via platforms like PubChem to enable cross-lab validation .
Advanced: What ethical and methodological frameworks ensure rigorous research on reactive intermediates like this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
